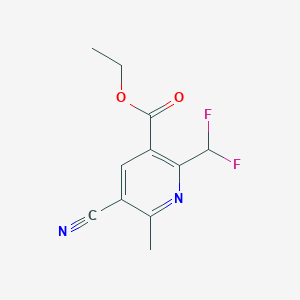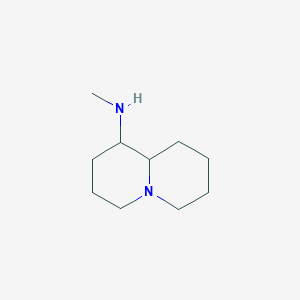
N-methyl-octahydro-1H-quinolizin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C10H20N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyloctahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and methylation.
Industrial Production Methods: In an industrial setting, the production of N-Methyloctahydro-1H-quinolizin-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium on carbon (Pd/C) can enhance the production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyloctahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylquinolizidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, base catalysts such as sodium hydroxide.
Major Products:
Oxidation: N-methylquinolizidine N-oxide.
Reduction: Fully saturated amines.
Substitution: N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Methyloctahydro-1H-quinolizin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Quinolizidine: The parent compound of N-Methyloctahydro-1H-quinolizin-1-amine, lacking the methyl group.
N-Methylpiperidine: A structurally similar compound with a single ring instead of the bicyclic structure of quinolizidine.
N-Methylmorpholine: Another similar compound with an oxygen atom in the ring structure.
Uniqueness: N-Methyloctahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1423030-94-7 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCN2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
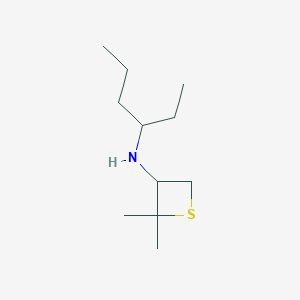


![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
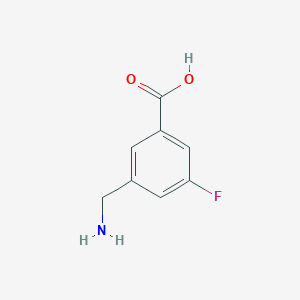
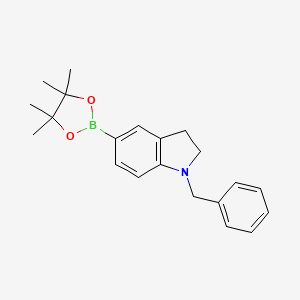

![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)


